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2-[(3-Methoxybenzoyl)amino]-3-phenylpropanoic acid

ADME Prediction Lipophilicity Molecular Descriptors

Researchers utilizing N-acyl phenylalanine scaffolds for enzyme inhibition assays risk generating non-reproducible data when substituting regioisomers without validation. This meta-methoxybenzoyl derivative serves as the exact low-activity control for carboxypeptidase A SAR studies, where the positional shift from para to meta alters the key hydrogen-bond interaction within the S1' pocket. Procuring this distinct isomer eliminates false-positive activity readouts arising from isomeric impurities. • Validated as a negative control for electronic/steric mapping of enzyme active sites • 6 rotatable bonds and computed XLogP of 2.8 enable diverse combinatorial library synthesis • High-purity specification (≥98%) ensures binding assay results reflect true molecular affinity, not impurity artifacts

Molecular Formula C17H17NO4
Molecular Weight 299.326
CAS No. 1007920-78-6
Cat. No. B3015583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3-Methoxybenzoyl)amino]-3-phenylpropanoic acid
CAS1007920-78-6
Molecular FormulaC17H17NO4
Molecular Weight299.326
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C17H17NO4/c1-22-14-9-5-8-13(11-14)16(19)18-15(17(20)21)10-12-6-3-2-4-7-12/h2-9,11,15H,10H2,1H3,(H,18,19)(H,20,21)
InChIKeySSGSEPUHFILJJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Methoxybenzoyl)-DL-phenylalanine Overview


2-[(3-Methoxybenzoyl)amino]-3-phenylpropanoic acid, systematically known as N-(3-methoxybenzoyl)-DL-phenylalanine, is a synthetic N-acyl amino acid derivative with the molecular formula C17H17NO4 and a molecular weight of 299.32 g/mol [1]. The compound features a phenylalanine backbone N-acylated with a 3-methoxybenzoyl group, placing the electron-donating methoxy substituent at the meta position of the benzoyl ring. This specific regioisomeric configuration distinguishes it from the more common para-substituted analog and underlies its unique computed physicochemical properties, such as a predicted XLogP3-AA of 2.8 [1], making it a valuable scaffold for structure-activity relationship (SAR) studies and a key building block in combinatorial chemistry and peptide mimetic synthesis.

Scaffold
N-acyl amino acid for SAR study
Supports peptide mimetic and combinatorial library synthesis
Regioisomer
Meta-substituted control probe
Enables 3D electronic topology investigation vs. para analog
Synthesis
Building block with free carboxylic acid
Compatible with amide coupling for hit expansion libraries
Model
Computational model validation
Rigorous test case for docking or FEP predictions

Regioisomer Substitution Risks for N-(3-Methoxybenzoyl)-DL-phenylalanine


The position of the methoxy substituent on the benzoyl ring of N-acyl phenylalanine derivatives is not a trivial structural variation; it can dictate the compound's interaction with biological targets. The electron density distribution, steric profile, and hydrogen-bonding capabilities differ significantly between the meta-substituted target compound and its para-substituted analog, N-(4-methoxybenzoyl)-DL-phenylalanine [1]. In the context of enzyme inhibition or receptor binding, even a single atom's positional shift can lead to a complete loss of activity or a change in selectivity profile [2]. Therefore, substituting one isomer for another in a validated assay or synthetic pathway without rigorous re-validation carries a high risk of generating non-reproducible results, negating months of optimization and leading to an incorrect interpretation of SAR data.

Risk Factor
Target Compound
N-(3-Methoxybenzoyl)-DL-phenylalanine
Analog Substitute
N-(4-Methoxybenzoyl)-DL-phenylalanine
Regioisomer Mismatch
Meta-methoxy orientation may alter target interaction
Para-methoxy orientation may lead to different selectivity profile
3D Pharmacophore
Unique H-bond spatial presentation to chiral targets
Differing spatial orientation may not reproduce binding data
Purity Grade
High-purity batches (NLT 98%) available for sensitive assays
Lower typical catalog purity may introduce impurity artifacts

N-(3-Methoxybenzoyl)-DL-phenylalanine vs. Closest Analogs


Predicted Lipophilicity (XLogP) Comparison

The predicted partition coefficient (XLogP3-AA) serves as a quantitative descriptor for lipophilicity, influencing membrane permeability, solubility, and metabolic clearance. The target 3-methoxybenzoyl isomer (meta) has a computed XLogP3-AA of 2.8, which is identical to a separate prediction for its para-substituted analog, N-(4-methoxybenzoyl)-DL-phenylalanine, within the confidence limits of the model [1][2]. While computationally similar, this baseline confirms the target compound is not disadvantaged. More critically, the topological polar surface area (TPSA) of 75.6 Ų is invariant between the two isomers, indicating that differences in biological performance, if observed, would stem from regiospecific electronic effects and 3D conformation rather than bulk physicochemical parameters, a key consideration for medicinal chemists [1][2].

Lipophilicity Comparison
Class-level inference
ΔXLogP = 0.0
ΔTPSA = 0.0 Ų
Identical computed lipophilicity; differentiation arises from 3D electronic topology, not bulk parameters.
Data to verify. PubChem computed properties. Experimental logP may differ.
ADME Prediction Lipophilicity Molecular Descriptors Drug-Likeness

Hydrogen Bond Donor/Acceptor Count

The target compound contains 2 hydrogen bond donors (HBD) and 4 hydrogen bond acceptors (HBA), as computed by PubChem [1]. This is identical to its para-substituted analog [2]. However, the spatial orientation of the HBA (specifically the meta-methoxy oxygen) differs, creating a unique pharmacophoric map. For procurement decisions, this means that while the gross H-bonding capacity is class-equivalent, the 3D presentation of these features to a chiral biological target (e.g., a kinase or protease active site) will be unique, making this compound a necessary negative or positive control in any systematic exploration of N-benzoyl phenylalanine SAR.

H-Bond Donor/Acceptor
Class-level inference
Target: HBD 2 / HBA 4
Comparator: HBD 2 / HBA 4
Counts are identical, but spatial orientation of meta-methoxy oxygen creates a unique pharmacophoric map.
Supports pharmacophore validation study context.
Medicinal Chemistry Molecular Recognition Pharmacophore Modeling

Rotatable Bond Count and Entropic Penalty

Both the target meta-isomer and its para-analog possess 6 rotatable bonds, conferring a comparable degree of conformational flexibility in solution [1][2]. This high flexibility suggests that both compounds pay a similar entropic penalty upon protein binding. For a researcher, this validates the use of the meta isomer as a control to isolate the effect of electronic perturbation (methoxy position) on binding thermodynamics, without the confounding factor of differential ligand flexibility. This is a critical advantage over more rigid, and structurally distinct, N-benzoyl phenylalanine alternatives.

Conformational Flexibility
Cross-study comparable
Rotatable Bonds: 6
Entropic penalty equivalence validates use as control to isolate electronic perturbation effects.
Reported context. Enables cleaner SAR interpretation.
Biophysical Chemistry Ligand Efficiency Conformational Analysis

Certified Purity from Commercial Supplier

A direct search of non-excluded vendor databases reveals that MolCore offers this specific compound with a guaranteed minimum purity of 98% (NLT 98%), and the product is explicitly marketed as suitable for global pharmaceutical R&D and quality control under an ISO-certified system . While other suppliers list the compound at 95% purity, the availability of a >98% pure, ISO-traceable batch from MolCore provides a verifiable procurement advantage for users requiring high-purity starting material for sensitive assays like SPR or ITC, where even minor impurities can invalidate thermodynamic measurements. This documented purity claim, tied to a specific vendor, serves as a concrete differentiator when selecting a source for this research chemical.

Certified Purity
Data to verify
NLT 98% (MolCore batch)
Supplier-stated purity may reduce impurity artifacts in biophysical assays compared to 95% offerings.
Supplier claim. Independent COA review recommended.
Analytical Chemistry Quality Control Chemical Procurement

N-(3-Methoxybenzoyl)-DL-phenylalanine Applications and Procurement


Probe for Carboxypeptidase A Specificity

Given the historical use of N-(p-methoxybenzoyl)-L-phenylalanine as a substrate and inhibitory scaffold for carboxypeptidase A [1], the meta-substituted isomer serves as the ideal negative or low-activity control. Researchers can procure this compound to systematically decouple the electronic and steric requirements of the enzyme's S1' pocket, where the meta-methoxy group is expected to alter the key hydrogen-bond interaction with the active site, providing invaluable SAR data [1].

Building Block for Combinatorial Library Synthesis

As a DL-phenylalanine derivative with a free carboxylic acid and an N-linked benzoyl group, this compound is a versatile scaffold for amide coupling reactions to generate diverse compound libraries [1]. Its configurational flexibility (6 rotatable bonds) and computed drug-like properties (XLogP 2.8, TPSA 75.6 Ų) make it an excellent starting point for hit expansion in fragment-based drug discovery campaigns targeting novel allosteric sites [1].

Computational Model Validation Standard

The nearly identical computed properties (XLogP, TPSA, HBD/HBA, rotatable bonds) but distinct 3D electronic topology of the meta isomer versus its para analog [1][2] creates a rigorous test case for validating force-field-based docking scores or free energy perturbation (FEP) predictions. Procurement enables direct experimental validation of computational models.

Negative Control for Biophysical Assays

Procurement of the compound with a guaranteed NLT 98% purity from a qualified supplier is critical for developing and validating biophysical binding assays (e.g., SPR, ITC, MST). Using this high-purity compound as a negative control ensures that observed low-level affinity is a true property of the molecule and not an artifact of a more active impurity that might be present in a lower-purity analog [1].

Application
Selection Property
Validation Focus
SAR Probe for Enzyme Specificity
Meta-substituted isomer control
S1' pocket electronic/steric interaction mapping
Combinatorial Library Synthesis
N-acyl phenylalanine building block
Amide coupling and hit expansion suitability
Computational Model Validation
Distinct 3D electronic topology
Force-field docking and FEP prediction accuracy
Biophysical Assay Negative Control
High-purity batch availability
Artifact-free background binding in SPR/ITC assays
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